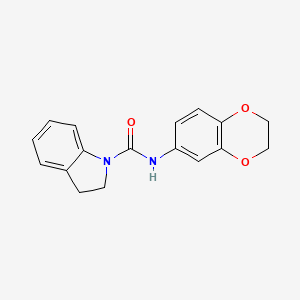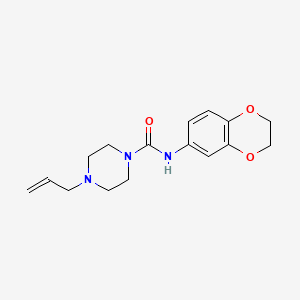
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide, also known as ANAVEX2-73, is a small molecule drug that has been developed for the treatment of various neurodegenerative diseases.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide acts as a sigma-1 receptor agonist, which is a protein that plays a role in various cellular functions, including calcium signaling, cell survival, and neuronal plasticity. By activating the sigma-1 receptor, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide can modulate various signaling pathways and protect against neuronal damage.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of neuroinflammation, and the promotion of neurogenesis. It has also been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide is its high selectivity for the sigma-1 receptor, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
Future research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide could focus on optimizing its pharmacokinetic properties, developing more potent analogs, and exploring its potential therapeutic effects on other neurodegenerative diseases. Additionally, further studies could investigate the molecular mechanisms underlying its neuroprotective and neurorestorative effects.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarboxamide has been extensively studied for its potential therapeutic effects on various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective and neurorestorative properties, as well as anti-inflammatory and anti-oxidant effects.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(19-8-7-12-3-1-2-4-14(12)19)18-13-5-6-15-16(11-13)22-10-9-21-15/h1-6,11H,7-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEGDFBVSSSBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(benzylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4282267.png)
![2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4282272.png)
![ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B4282278.png)
![(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4282302.png)
![N-(2,5-dichlorophenyl)-2-(3-{[2-(2-thienylmethylene)hydrazino]carbonyl}-1-piperidinyl)acetamide](/img/structure/B4282314.png)
![1-(1-adamantyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4282317.png)
![ethyl 2-({[4-(1-adamantyl)-1-piperazinyl]acetyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4282320.png)
![4-oxo-4-[(4-propylphenyl)amino]butanoic acid](/img/structure/B4282324.png)
![3-{[(4-propylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4282328.png)


![dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate](/img/structure/B4282358.png)
![1-(1-adamantyl)-4-[(4-butylphenyl)sulfonyl]piperazine](/img/structure/B4282372.png)
![1-(1-adamantyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4282385.png)